

# AP14145: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AP14145   |           |
| Cat. No.:            | B14907752 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of **AP14145**, a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels. The information is compiled from preclinical studies and is intended to support further research and development efforts.

## **Core Pharmacological Profile**

**AP14145** is an investigational compound that has demonstrated potential as an atrial-selective antiarrhythmic agent. Its primary mechanism of action is the inhibition of KCa2.2 (SK2) and KCa2.3 (SK3) channels, which are key regulators of atrial repolarization.

#### **Mechanism of Action**

**AP14145** acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] It does not directly block the potassium pore but instead binds to a different site on the channel protein, reducing the channel's sensitivity to intracellular calcium (Ca<sup>2+</sup>).[1][2] This inhibitory effect is strongly dependent on the presence of two specific amino acids within the channel's inner pore: serine 508 (S508) and alanine 533 (A533).[1][2] By decreasing the calcium sensitivity, **AP14145** effectively reduces the potassium efflux through these channels during an action potential, leading to a prolongation of the atrial effective refractory period (AERP).[1][2]



The compound functionally competes with positive allosteric modulators of KCa2 channels, such as NS309. **AP14145** has been shown to reverse the channel activation mediated by NS309, further supporting its classification as a negative allosteric modulator.[1]



Click to download full resolution via product page



AP14145 negative allosteric modulation of KCa2 channels.

### **Pharmacodynamics**

The primary pharmacodynamic effect of AP14145 is the concentration-dependent prolongation of the atrial effective refractory period (AERP).[1][2] In preclinical models, this effect has been observed both ex vivo in isolated perfused hearts and in vivo in anesthetized rats.[1][3] Notably, AP14145 demonstrates functional atrial selectivity, meaning it prolongs atrial repolarization without significantly affecting ventricular repolarization, as measured by the QTc interval.[3] This profile suggests a reduced risk of ventricular proarrhythmias, a significant concern with many existing antiarrhythmic drugs.[3] Studies in porcine and goat models of atrial fibrillation (AF) have shown that AP14145 can terminate vernakalant-resistant AF and prevent its reinduction.[4][5][6]

#### **Pharmacokinetics**

Pharmacokinetic data for **AP14145** is limited. In a study involving Landrace pigs, a 5 mg/kg intravenous bolus injection resulted in a maximum plasma concentration (Cmax) of 8355 nmol/L and a plasma half-life (t½) of approximately 24.3 minutes.[4][7] The calculated polar surface area of **AP14145** is higher than that of other KCa2 modulators like NS8593, suggesting a lower propensity to cross the blood-brain barrier.[1] This is supported by in vivo studies where **AP14145** did not induce acute central nervous system (CNS) effects at doses that were effective in prolonging AERP.[1][2]

## **Quantitative Data Summary**

The following tables summarize the key quantitative pharmacological data for AP14145.

Table 1: In Vitro Potency and Efficacy



| Parameter                                         | Channel          | Value             | Species | Assay          | Reference |
|---------------------------------------------------|------------------|-------------------|---------|----------------|-----------|
| IC <sub>50</sub>                                  | hKCa2.2<br>(SK2) | 1.1 ± 0.3 μM      | Human   | Patch<br>Clamp | [1][2]    |
| IC50                                              | hKCa2.3<br>(SK3) | 1.1 ± 0.3 μM      | Human   | Patch Clamp    | [1][2][4] |
| EC <sub>50</sub> of Ca <sup>2+</sup><br>(Control) | hKCa2.3          | 0.36 ± 0.02<br>μΜ | Human   | Patch Clamp    | [1][2]    |

| EC50 of Ca<sup>2+</sup> (+10  $\mu$ M AP14145)| hKCa2.3 | 1.2  $\pm$  0.1  $\mu$ M | Human | Patch Clamp |[1][2] |

Table 2: In Vitro Selectivity Profile



| Channel          | Current | AP14145<br>Concentrati<br>on | % Inhibition                  | Species | Reference |
|------------------|---------|------------------------------|-------------------------------|---------|-----------|
| hKCa1.1<br>(BK)  | -       | 10 μΜ                        | ~50%                          | Human   | [1][4]    |
| hKCa3.1 (IK)     | -       | 10 μΜ                        | No effect                     | Human   | [4]       |
| hERG<br>(Kv11.1) | lKr     | -                            | IC <sub>50</sub> = 71.8<br>μΜ | Human   | [3][4]    |
| Kir3.1/Kir3.4    | IKACh   | -                            | IC <sub>50</sub> = 9.3 μM     | Human   | [4][6]    |
| Kv1.5            | lKur    | 30 μΜ                        | Not<br>significant            | Human   | [4][6]    |
| Kv7.1/KCNE1      | IKs     | 30 μΜ                        | Not<br>significant            | Human   | [4][6]    |
| Kv4.3/KChiP      | Ito     | 30 μΜ                        | Not<br>significant            | Human   | [4][6]    |
| Kir2.1           | IK1     | 30 μΜ                        | Not<br>significant            | Human   | [4][6]    |
| Nav1.5           | INa     | 15 μΜ                        | Not<br>significant            | Human   | [4][6]    |

| CaV1.2 | ICaL | 1-10  $\mu$ M | Not significant | Human |[4] |

Table 3: In Vivo and Ex Vivo Efficacy



| Model                                   | Parameter      | Dose/Concentr<br>ation | Effect                                       | Reference |
|-----------------------------------------|----------------|------------------------|----------------------------------------------|-----------|
| Anesthetized<br>Rat (in vivo)           | AERP           | 2.5 mg/kg i.v.         | Significant prolongation                     | [1][4]    |
| Anesthetized Rat (in vivo)              | AERP           | 5.0 mg/kg i.v.         | Significant prolongation                     | [1][4]    |
| Isolated<br>Perfused Rat<br>Heart       | AERP           | 10 μΜ                  | Increased<br>duration                        | [1][4]    |
| Anesthetized<br>Guinea Pig (in<br>vivo) | AERP           | 13.3 mg/kg             | Increased to 113<br>± 6 ms from 75 ±<br>3 ms | [3]       |
| Anesthetized<br>Guinea Pig (in<br>vivo) | QTcB           | 13.3 mg/kg             | No effect                                    | [3]       |
| Porcine AF<br>Model                     | AF Termination | -                      | Effective in vernakalant-resistant AF        | [4][6]    |

| Goat Persistent AF Model | AF Termination | 20 mg/kg/h infusion | Terminated AF in 83% of animals |[5]|

Table 4: Safety and Pharmacokinetic Parameters



| Model                  | Parameter   | Dose         | Value                                      | Reference |
|------------------------|-------------|--------------|--------------------------------------------|-----------|
| Mouse (in vivo)        | CNS Effects | 10 mg/kg     | No apparent<br>effects (Beam<br>Walk Test) | [1][2]    |
| Awake Goat (in vivo)   | CNS Effects | 5 mg/kg i.v. | Mild tremors                               | [5]       |
| Landrace Pig (in vivo) | Cmax        | 5 mg/kg i.v. | 8355 nmol/L                                | [4]       |

| Landrace Pig (in vivo) | t½ | 5 mg/kg i.v. | 24.3 minutes |[4][7] |

## **Key Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

### **Patch-Clamp Electrophysiology**

This protocol was used to determine the potency, selectivity, and mechanism of action of **AP14145** on heterologously expressed KCa channels.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human KCa2.2 or KCa2.3 channels.
- Configuration: Inside-out patch-clamp.
- Pipette (External) Solution: Contained (in mM): 140 NaCl, 4 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES. pH adjusted to 7.4 with NaOH.
- Bath (Internal) Solution: Contained (in mM): 140 KCl, 1 MgCl<sub>2</sub>, 10 HEPES, and varying concentrations of EGTA and CaCl<sub>2</sub> to achieve desired free Ca<sup>2+</sup> concentrations (e.g., 400 nM). pH adjusted to 7.2 with KOH.
- Procedure:
  - Giga-ohm seals are formed between the patch pipette and the cell membrane.

#### Foundational & Exploratory





- The patch is excised from the cell to achieve an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
- The membrane potential is held at -80 mV and ramped to +80 mV over 200 ms every 5 seconds to elicit KCa currents.
- A stable baseline current is established in a control internal solution containing 400 nM free Ca<sup>2+</sup>.
- **AP14145** is applied to the bath solution at increasing concentrations to determine the IC<sub>50</sub> value.
- $\circ$  For mechanism of action studies, Ca<sup>2+</sup> concentration-response curves are generated in the absence and presence of a fixed concentration of **AP14145** (e.g., 10  $\mu$ M) to determine the shift in the Ca<sup>2+</sup> EC<sub>50</sub>.
- $\circ$  To test for functional competition, the KCa2 positive modulator NS309 (10  $\mu$ M) is first applied to activate the channel, followed by the co-application of **AP14145** (10  $\mu$ M).





Click to download full resolution via product page

Workflow for determining **AP14145** potency via patch-clamp.

# In Vivo Atrial Effective Refractory Period (AERP) Measurement

This protocol was used to assess the biological efficacy of **AP14145** in an anesthetized rat model.



- Animal Model: Male Sprague-Dawley rats.
- Anesthesia: Hypnorm/Midazolam cocktail administered subcutaneously.
- Surgical Procedure:
  - The rat is placed on a heating pad to maintain body temperature.
  - A tracheotomy is performed to facilitate breathing.
  - The right jugular vein is cannulated for intravenous drug administration.
  - A thoracotomy is performed to expose the heart.
  - A custom-made stimulation electrode is placed on the right atrial appendage.
  - ECG electrodes are placed to monitor cardiac activity.
- Stimulation Protocol:
  - The atrium is paced with a train of 8 stimuli (S1) at a fixed cycle length (e.g., 150 ms).
  - A premature stimulus (S2) is introduced after the S1 train.
  - The S1-S2 interval is progressively decreased in 2 ms steps until the S2 stimulus fails to elicit a response (atrial capture).
  - The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.
- Procedure:
  - A stable baseline AERP is measured.
  - A bolus of AP14145 (e.g., 2.5 mg/kg or 5.0 mg/kg) or vehicle is administered via the jugular vein.
  - AERP is measured at fixed time points post-injection (e.g., 1, 3, 5, 10 minutes) to determine the time course of the drug's effect.



# In Vivo AERP Measurement Workflow Anesthetize Rat **Surgical Preparation** (Cannulation, Thoracotomy) Place Atrial Pacing & ECG Electrodes Measure Baseline AERP (S1-S2 Pacing Protocol) Inject AP14145 or Vehicle (i.v.) Measure AERP at Time Intervals Post-Injection Analyze Change in AERP from Baseline

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calciumactivated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (K<sub>Ca<... [ouci.dntb.gov.ua]
- 4. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Effective termination of atrial fibrillation by SK channel inhibition is associated with a sudden organization of fibrillatory conduction PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Measurement of Rat Atrial Epicardium Using a Novel Stereotaxic Apparatus PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AP14145: A Technical Guide to its Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14907752#ap14145-pharmacological-profile]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com